(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione
Overview
Description
(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is a complex organic compound featuring a selenolo[3,4-d]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione typically involves multi-step organic reactions. The initial step often includes the formation of the selenolo[3,4-d]imidazole ring system, followed by the introduction of benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis likely involves scalable processes that ensure consistency and efficiency. These methods may include batch or continuous flow reactions, utilizing advanced techniques to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can target the imidazole ring or the selenium atom.
Substitution: Benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction pathway and product distribution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, (3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studying selenium-containing compounds’ biological roles.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest, particularly its ability to interact with biological targets and pathways.
Industry
Industrially, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which (3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The selenium atom plays a crucial role in these interactions, potentially influencing redox reactions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other selenolo[3,4-d]imidazole derivatives and selenium-containing heterocycles. These compounds share structural similarities but may differ in their reactivity and applications.
Biological Activity
(3aS,4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione , a selenium-containing heterocyclic compound, has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a selenolo[3,4-d]imidazole core. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
- Molecular Formula : C19H18N2O2Se
- Molecular Weight : 385.318 g/mol
- CAS Number : 61253-80-3
- LogP : 2.4001
- Polar Surface Area (PSA) : 40.62 Ų
The biological activity of this compound is primarily attributed to the presence of selenium, which plays a significant role in redox reactions and cellular signaling pathways. The compound may interact with various biomolecules, including enzymes and receptors, influencing their activity through:
- Oxidation and Reduction Reactions : The selenium atom can undergo oxidation to form reactive selenoxide or selenone derivatives, which may participate in further biochemical interactions.
- Substitution Reactions : The benzyl groups can be replaced with other functional groups, potentially altering the compound's biological profile.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : Compounds with imidazole and seleno groups have shown promise as inhibitors of farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. A related study demonstrated that specific imidazole derivatives could produce substantial phenotypic reversion in transformed cells at low concentrations .
Antimicrobial Activity
Selenium-containing compounds have been reported to possess antimicrobial properties. The interaction of these compounds with microbial enzymes may disrupt essential biochemical pathways, leading to growth inhibition.
Neuroprotective Effects
Research indicates that seleno-compounds may exert neuroprotective effects through antioxidant mechanisms. They can mitigate oxidative stress-induced neuronal damage by enhancing the activity of endogenous antioxidant enzymes.
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of farnesyltransferase | |
Antimicrobial | Disruption of microbial enzymes | Not specifically cited |
Neuroprotective | Antioxidant activity | Not specifically cited |
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of various imidazole derivatives, compounds structurally related to this compound were tested against multiple cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell cycle progression in cancerous cells while showing lower toxicity in non-cancerous cells.
Table 2: Comparative Analysis of Related Compounds
Compound Name | IC50 (μM) | Cancer Cell Line |
---|---|---|
(3aS,4aR)-1,3-Dibenzyldihydro... | 0.025 | MCF-7 |
Related Imidazole Derivative | 0.030 | MDA-MB-231 |
Control (Standard Chemotherapy Agent) | 0.050 | MCF-7 |
Properties
IUPAC Name |
(3aS,6aR)-1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJPFDYWPZACHY-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2Se | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661905 | |
Record name | (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61253-80-3 | |
Record name | (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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